10-Hydroxydihydrosanguinarine

CAS No.:

Cat. No.: VC1690912

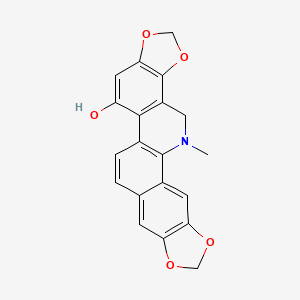

Molecular Formula: C20H15NO5

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H15NO5 |

|---|---|

| Molecular Weight | 349.3 g/mol |

| IUPAC Name | 24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-15-ol |

| Standard InChI | InChI=1S/C20H15NO5/c1-21-7-13-18(14(22)6-17-20(13)26-9-25-17)11-3-2-10-4-15-16(24-8-23-15)5-12(10)19(11)21/h2-6,22H,7-9H2,1H3 |

| Standard InChI Key | UYMYPMGPARAZNU-UHFFFAOYSA-N |

| SMILES | CN1CC2=C(C3=C1C4=CC5=C(C=C4C=C3)OCO5)C(=CC6=C2OCO6)O |

| Canonical SMILES | CN1CC2=C(C3=C1C4=CC5=C(C=C4C=C3)OCO5)C(=CC6=C2OCO6)O |

Introduction

10-Hydroxydihydrosanguinarine is a benzophenanthridine alkaloid, derived from dihydrosanguinarine with a hydroxy substituent at the 10-position. It is primarily found in plants of the Papaveraceae family, such as Sanguinaria canadensis, commonly known as bloodroot . This compound has garnered significant attention due to its potential therapeutic applications and role in various biological processes.

Biosynthesis and Synthesis

The biosynthesis of 10-hydroxydihydrosanguinarine involves enzymatic pathways that modify dihydrosanguinarine through hydroxylation processes. The compound can be synthesized both naturally by extracting it from plant sources and synthetically through chemical reactions starting with dihydrosanguinarine.

Biological Activity and Potential Applications

Research indicates that 10-hydroxydihydrosanguinarine can bind effectively to proteins involved in viral entry and replication, potentially disrupting these processes. This makes it a candidate for antiviral therapies. The compound's ability to interact with biological targets within cells suggests it may have inhibitory effects on proteins associated with viral replication.

| Application | Description |

|---|---|

| Antiviral Therapy | Potential to disrupt viral entry and replication by binding to relevant proteins. |

| Biological Processes | Involvement in various cellular processes due to its interaction with biological targets. |

Enzymatic Reactions

10-Hydroxydihydrosanguinarine is involved in enzymatic reactions typical of alkaloids, including those catalyzed by cytochrome P450 enzymes, which facilitate hydroxylation in alkaloid biosynthesis. Additionally, the enzyme 10-hydroxydihydrosanguinarine 10-O-methyltransferase plays a role in its biosynthesis by converting it into dihydrochelirubine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume